Acide bongkrekique

Vue d'ensemble

Description

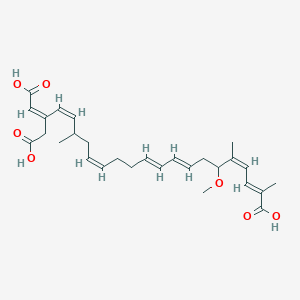

Bongkrekic acid is a highly toxic, heat-stable, colorless, and odorless tricarboxylic acid. It is produced by the bacterium Burkholderia gladioli pathovar cocovenenans, which contaminates fermented coconut or corn products. This compound is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell .

Mécanisme D'action

Target of Action

Bongkrekic acid (BA) is a potent toxin that primarily targets the adenine nucleotide translocator (ANT) , also known as the mitochondrial ADP/ATP carrier . This carrier is responsible for transporting ATP from the mitochondria to the cytosol in exchange for cytosolic ADP . The primary organs affected by BA are the liver, brain, and kidneys .

Mode of Action

BA inhibits the ANT, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . By interrupting the transport process of cytosolic ADP in the inner membrane of mitochondria, BA disrupts the energy supply of the cell .

Biochemical Pathways

The inhibition of ANT by BA affects the cellular respiration process . ANT plays a crucial role in the exchange of ADP and ATP across the mitochondrial inner membrane, a key step in oxidative phosphorylation . By inhibiting ANT, BA disrupts this process, leading to a decrease in ATP production and an energy crisis within the cell .

Pharmacokinetics

Very little is known about the toxicokinetics of BA . It is known that ba is a heat-stable, highly unsaturated tricarboxylic fatty acid with a molecular weight of 486 kda . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BA.

Result of Action

The inhibition of ATP production by BA leads to a lack of energy in the cell, which can cause a range of symptoms including a lack of energy, dizziness, drowsiness, abdominal pain, and vomiting . In severe cases, BA poisoning can lead to organ failure and death .

Action Environment

BA is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans), which is ubiquitous in soil and plants . The bacterium can contaminate fermented coconut or corn, leading to BA production . The temperature range for bacterial growth is between 30 and 37ºC, and that for toxin production is between 22 and 30ºC . Therefore, the environment plays a significant role in the production and action of BA.

Applications De Recherche Scientifique

Bongkrekic acid has several scientific research applications, including:

Analyse Biochimique

Biochemical Properties

Bongkrekic Acid is an inhibitor of adenine nucleotide translocator (ANT) in the mitochondria inner membrane . It also acts as a suppressor of apoptosis . The nature of these interactions involves the binding of Bongkrekic Acid to ANT, thereby inhibiting its function .

Cellular Effects

Bongkrekic Acid’s influence on cell function is primarily through its impact on mitochondrial processes. By inhibiting ANT, Bongkrekic Acid disrupts the normal function of mitochondria, leading to cell death . This can have wide-ranging effects on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Bongkrekic Acid involves its binding to ANT, inhibiting the translocation of adenine nucleotides across the mitochondrial inner membrane . This inhibition disrupts the normal electron transport chain function, leading to a decrease in ATP production and ultimately cell death .

Temporal Effects in Laboratory Settings

Given its stability and potent inhibitory effects on ANT, it is likely that Bongkrekic Acid could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent toxicity, it is likely that even small doses could have significant effects, with higher doses potentially leading to severe toxicity or death .

Metabolic Pathways

Bongkrekic Acid is involved in the metabolic pathway of mitochondrial respiration, where it inhibits the function of ANT . This could potentially lead to disruptions in metabolic flux and changes in metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and accumulate in tissues .

Subcellular Localization

Bongkrekic Acid is localized in the mitochondria, where it binds to and inhibits ANT . This localization is likely due to the lipophilic nature of Bongkrekic Acid, allowing it to readily cross the mitochondrial membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bongkrekic acid involves complex organic reactions. One of the key steps in its synthesis is the one-pot double Sonogashira reaction, which forms the main skeleton of the compound . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods: it is primarily produced through the fermentation of coconut or corn by Burkholderia gladioli pathovar cocovenenans .

Analyse Des Réactions Chimiques

Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, altering its chemical structure.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Flavotoxin A: Initially thought to be the same as bongkrekic acid, later studies suggest it may be a metabolite of bongkrekic acid.

Uniqueness: Bongkrekic acid is unique due to its specific inhibition of the mitochondrial ADP/ATP translocase, a mechanism not shared by many other toxins. This makes it particularly valuable for studying mitochondrial function and energy metabolism .

Activité Biologique

Bongkrekic acid (BA) is a potent mitochondrial toxin primarily produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This compound has garnered attention due to its significant role in foodborne poisoning incidents, particularly in regions where traditional fermented foods are consumed. This article explores the biological activity of bongkrekic acid, focusing on its mechanism of action, toxicological effects, epidemiology of poisoning outbreaks, and case studies.

Bongkrekic acid specifically inhibits the adenine nucleotide translocase (ANT) located in the inner mitochondrial membrane. This inhibition disrupts the transport of ATP and ADP across the mitochondrial membrane, leading to impaired oxidative phosphorylation and cellular energy production. The mechanism can be summarized as follows:

- Inhibition of ANT : BA binds to ANT, preventing ADP from entering the mitochondria for phosphorylation into ATP.

- Impact on Cellular Metabolism : This inhibition leads to reduced ATP synthesis and can trigger apoptosis in cells due to energy depletion .

Toxicological Profile

The toxicological effects of bongkrekic acid are profound and can lead to severe clinical manifestations. The following table summarizes key toxic effects observed in cases of BA poisoning:

| Toxic Effect | Description |

|---|---|

| Acute Liver Failure | Rapid onset of liver dysfunction leading to coagulopathy. |

| Encephalopathy | Altered mental status due to brain involvement. |

| Acute Kidney Injury | Impairment of renal function, often leading to dialysis. |

| Methemoglobinemia | Increased levels of methemoglobin affecting oxygen transport. |

| Metabolic Acidosis | Accumulation of acids in the body due to metabolic disturbances. |

Epidemiology of Poisoning Outbreaks

Bongkrekic acid is associated with foodborne illness outbreaks, particularly from improperly fermented corn and coconut products. Between 2010 and 2020, significant outbreaks were reported in China:

- Total Outbreaks : 19 reported outbreaks.

- Illnesses : 146 cases.

- Hospitalizations : 139 individuals required hospitalization.

- Deaths : 43 fatalities, resulting in a case-fatality rate of approximately 29.5% .

Case Study Example

A notable case involved a 67-year-old male who developed acute liver failure after consuming ogi, a home-fermented cornmeal pudding. Laboratory tests confirmed a blood level of BA at 1,000 ng/mL, leading to his death despite intensive medical care .

Clinical Manifestations

The clinical presentation of bongkrekic acid poisoning varies but commonly includes:

- Nausea and vomiting (87.3%)

- Abdominal pain (34.3%)

- Weakness (49.3%)

- Loss of consciousness (29.1%)

- Convulsions (4.5%)

These symptoms reflect the systemic impact of mitochondrial dysfunction caused by BA .

Propriétés

IUPAC Name |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXABJSXUACKU-WUTQZGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894840 | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bongkrekic acid (BKA) is an inhibitor of adenine nucleotide translocase (ANT). Since inhibition of ANT is connected to the inhibition of cytochrome c release from mitochondria, which then results in the suppression of apoptosis, it has been used as a tool for the mechanistic investigation of apoptosis. BKA consists of a long carbon chain with two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This complicated chemical structure has caused difficulties in synthesis, supply, and biochemical mechanistic investigations., Bongkrekic acid (BA) has a unique mechanism of toxicity among the mitochondrial toxins: it inhibits adenine nucleotide translocase (ANT) rather than the electron transport chain. Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans) which has been implicated in outbreaks of food-borne illness involving coconut- and corn-based products in Indonesia and China. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous solid | |

CAS No. |

11076-19-0, 94188-24-6 | |

| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bongkrekic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavotoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONGKREKIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-60 °C | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.